molecular formula C13H16HgNNaO6 B1676301 Mersalyl CAS No. 492-18-2

Mersalyl

Cat. No.: B1676301
CAS No.: 492-18-2
M. Wt: 505.85 g/mol
InChI Key: OSKJPYUSIVPQGP-UHFFFAOYSA-L
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Description

Mersalyl, also known as salyrganic acid, is an organomercury compound and a mercurial diuretic. It was originally adapted from calomel (mercury(I) chloride), a diuretic discovered by Paracelsus. This compound features a mercury(II) center and was once widely used as a diuretic but has been largely replaced by thiazides and loop diuretics that are less toxic because they do not contain mercury .

Preparation Methods

Mersalyl can be synthesized through the reaction of salicylamide with mercury(II) acetate in the presence of methanol. The reaction involves the formation of a mercurial complex with the phenolic hydroxyl group of salicylamide, followed by the introduction of a methoxy group. The synthetic route can be summarized as follows:

    Reaction of salicylamide with mercury(II) acetate: This step forms a mercurial complex.

    Introduction of a methoxy group: Methanol is used to introduce the methoxy group, resulting in the formation of this compound.

Chemical Reactions Analysis

Mersalyl undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various mercury-containing compounds.

    Reduction: Reduction of this compound can lead to the formation of elemental mercury and other mercury-containing species.

    Substitution: this compound can undergo substitution reactions where the mercury atom is replaced by other metal ions or functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Major products formed from these reactions include mercury oxides, elemental mercury, and substituted organomercury compounds .

Scientific Research Applications

Mersalyl has been used in various scientific research applications, including:

Mechanism of Action

Mersalyl exerts its effects primarily through the high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins. This binding disrupts the function of these proteins, leading to various cellular effects:

    Renal Tubules: this compound acts on the renal tubules, increasing the excretion of sodium and chloride, and consequently water, which reduces blood pressure and edema.

    Oxidative Stress: By altering intracellular thiol status, this compound promotes oxidative stress, lipid peroxidation, and mitochondrial dysfunction.

    Inhibition of Aquaporins: this compound inhibits aquaporins, halting water flow across the cell membrane.

    Immune System: It inhibits the protein LCK, leading to decreased T-cell signaling and immune system depression

Comparison with Similar Compounds

Mersalyl is unique among diuretics due to its mercury content. Similar compounds include:

This compound’s uniqueness lies in its specific structure and the presence of a methoxy group, which distinguishes it from other mercurial diuretics.

Properties

Key on ui mechanism of action

Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules.

CAS No.

492-18-2

Molecular Formula

C13H16HgNNaO6

Molecular Weight

505.85 g/mol

IUPAC Name

sodium;mercury(2+);2-[2-(2-methoxypropylcarbamoyl)phenoxy]acetate;hydroxide

InChI

InChI=1S/C13H16NO5.Hg.Na.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;;1H2/q-1;+2;+1;/p-2

InChI Key

OSKJPYUSIVPQGP-UHFFFAOYSA-L

SMILES

COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg].O.[Na+]

Canonical SMILES

COC([CH2-])CNC(=O)C1=CC=CC=C1OCC(=O)[O-].[OH-].[Na+].[Hg+2]

Appearance

Solid powder

Key on ui other cas no.

492-18-2

physical_description

White odorless solid;  Slightly hygroscopic;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

486-67-9 (mersalyl acid)

shelf_life

>3 years if stored properly

solubility

partially miscible in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid, Mersalyl
Mercuramide
Mercusal
Mersalin
Mersalyl
Mersalyl Acid
Salyrgan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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